molecular formula C17H21ClN4 B605053 (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 848591-90-2

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B605053
CAS No.: 848591-90-2
M. Wt: 316.8 g/mol
InChI Key: YBSDXRMMITZESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-582941 free base is a potent, selective, and brain-penetrant partial agonist of α7 nAChR . It exhibits high affinity for both rat and human α7 receptors . It also binds to human 5-HT3 receptor with a Ki value of 150 nM .


Synthesis Analysis

The synthesis of A-582941 free base is not explicitly detailed in the available literature .


Molecular Structure Analysis

The molecular formula of A-582941 free base is C17H20N4 . Its molecular weight is 280.378. The IUPAC name is (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole.


Chemical Reactions Analysis

Specific chemical reactions involving A-582941 free base are not clearly mentioned in the available resources .


Physical and Chemical Properties Analysis

A-582941 free base has a molecular weight of 280.378. It exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor, with pharmacokinetic properties and excellent distribution to the central nervous system.

Scientific Research Applications

1. Preclinical Characterization of A-582941

A-582941, a novel biaryl diamine α7 nAChR agonist, demonstrates promising characteristics in preclinical studies. It exhibits high-affinity binding and partial agonism at α7 nAChRs, with good pharmacokinetic properties and excellent central nervous system distribution. This compound activates signaling pathways like ERK1/2 and CREB phosphorylation, which are crucial for cognitive functions. In various behavioral models, A-582941 enhanced performance in working memory, short-term recognition memory, memory consolidation, and sensory gating deficit. The compound also showed a benign secondary pharmacodynamic and tolerability profile, suggesting potential for improving cognitive deficits in neurodegenerative and psychiatric disorders (Tietje et al., 2008).

2. Differential Effects on Neuronal Activity

The selective α7 nicotinic acetylcholine receptor agonist A-582941 activates immediate early genes in limbic regions of the forebrain. This is significant due to the cognitive-enhancing properties of α7 nAChR agonists, particularly in the treatment of cognitive disturbances in schizophrenia. A-582941 induces a dose-dependent increase in activity-regulated cytoskeleton-associated protein (Arc) mRNA expression and c-Fos mRNA expression in certain brain regions of juvenile rats, but not in adults. This highlights the compound's potential in addressing juvenile-onset schizophrenia, showing a more pronounced effect in the juvenile forebrain compared to adults (Thomsen et al., 2008).

Mechanism of Action

Target of Action

A-582941, also known as “A-582941 free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .

Mode of Action

A-582941 exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .

Biochemical Pathways

A-582941 activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .

Pharmacokinetics

A-582941 exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .

Result of Action

The molecular and cellular effects of A-582941’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .

Safety and Hazards

The specific safety and hazards of A-582941 free base are not clearly mentioned in the available resources .

Future Directions

A-582941 free base has the potential for cognitive deficits associated with various neurodegenerative and psychiatric disorders research . It could be a potential PET ligand for imaging α7 nAChRs in the human brain .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of A-582941 free base involves the conversion of a precursor compound to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2-chloro-5-nitrobenzoic acid", "methylamine hydrochloride", "sodium hydroxide", "methyl tert-butyl ether", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "Step 1: 4-hydroxyphenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "Step 2: 4-chlorophenylacetyl chloride is reacted with 2-chloro-5-nitrobenzoic acid in the presence of triethylamine to form the intermediate compound.", "Step 3: The intermediate compound is reduced with methylamine hydrochloride and sodium hydroxide to form the target compound.", "Step 4: The target compound is extracted using methyl tert-butyl ether and water.", "Step 5: The organic layer is separated and washed with water and 5% sodium hydroxide solution.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified using column chromatography with ethyl acetate as the eluent to obtain the final product, A-582941 free base." ] }

CAS No.

848591-90-2

Molecular Formula

C17H21ClN4

Molecular Weight

316.8 g/mol

IUPAC Name

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H

InChI Key

YBSDXRMMITZESG-UHFFFAOYSA-N

SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A582941,A-582941

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
Reactant of Route 3
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
Reactant of Route 4
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
Reactant of Route 5
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
Reactant of Route 6
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.